Cas no 97343-12-9 (1H-Naphtho[2,3-c]pyran-3-aceticacid,3,4,5,10-tetrahydro-6,9-dihydroxy-1-methyl-5,10-dioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexopyranosyl]-,(1R,3S)- (9CI))

1H-Naphtho[2,3-c]pyran-3-aceticacid,3,4,5,10-tetrahydro-6,9-dihydroxy-1-methyl-5,10-dioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexopyranosyl]-,(1R,3S)- (9CI) structure
97343-12-9 structure
Nome del prodotto:1H-Naphtho[2,3-c]pyran-3-aceticacid,3,4,5,10-tetrahydro-6,9-dihydroxy-1-methyl-5,10-dioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexopyranosyl]-,(1R,3S)- (9CI)
Numero CAS:97343-12-9
MF:C24H29NO9
MW:475.488367795944
CID:804169
PubChem ID:3086442

1H-Naphtho[2,3-c]pyran-3-aceticacid,3,4,5,10-tetrahydro-6,9-dihydroxy-1-methyl-5,10-dioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexopyranosyl]-,(1R,3S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Naphtho[2,3-c]pyran-3-aceticacid,3,4,5,10-tetrahydro-6,9-dihydroxy-1-methyl-5,10-dioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexopyranosyl]-,(1R,3S)- (9CI)
    • 2-[(1R)-8-[(5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
    • mederrhodin B
    • 1H-Naphtho(2,3-c)pyran-3-acetic acid, 3,4,5,10-tetrahydro-6,9-dihydroxy-1-methyl-5,10-dioxo-8-(2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexopyranosyl)-, (1R-trans)-
    • DTXSID60913965
    • 97343-12-9
    • 1,5-Anhydro-1-[3-(carboxymethyl)-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4,6,9-tetrahydro-1H-naphtho[2,3-c]pyran-8-yl]-2,3,6-trideoxy-3-(dimethylamino)hexitol
    • Dihydromederrhodin A
    • Inchi: InChI=1S/C24H29NO9/c1-9-18-13(5-11(33-9)6-17(27)28)23(31)19-15(26)7-12(22(30)20(19)24(18)32)16-8-14(25(3)4)21(29)10(2)34-16/h7,9-11,14,16,21,29,31-32H,5-6,8H2,1-4H3,(H,27,28)/t9-,10-,11?,14?,16?,21-/m1/s1
    • Chiave InChI: XDXPXEFNHDYYIW-AXLBOTTBSA-N
    • Sorrisi: CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O

Proprietà calcolate

  • Massa esatta: 475.184232
  • Massa monoisotopica: 475.184232
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 4
  • Complessità: 873
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 36
  • XLogP3: -1
  • Carica superficiale: 0
  • Superficie polare topologica: 154

Proprietà sperimentali

  • Densità: 1.48
  • Punto di ebollizione: 742.7°C at 760 mmHg
  • Punto di infiammabilità: 403°C
  • Indice di rifrazione: 1.653
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd